molecular formula C6H4Cl2NaO B8339350 3,4-Dichlorophenol sodium salt CAS No. 39975-26-3

3,4-Dichlorophenol sodium salt

Cat. No.: B8339350
CAS No.: 39975-26-3
M. Wt: 185.99 g/mol
InChI Key: NTOFAKYPZSHHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorophenol Sodium Salt is the sodium salt of 3,4-Dichlorophenol, a chlorinated derivative of phenol. The parent compound, 3,4-Dichlorophenol, is a solid at room temperature with a melting point of 67.8 °C and a boiling point of 253 °C . As a salt, this product typically offers improved water solubility compared to the free phenol, facilitating its use in aqueous experimental systems. Chlorophenols and their salts have historically been used in the synthesis of phenoxy acid herbicides and as fungicides or bactericides . This makes this compound a compound of interest in chemical synthesis and agricultural chemistry research. It may also serve as a standard or intermediate in environmental science studies, given that chlorinated phenols can be released from industrial processes or form as degradation products of other chemicals . Researchers should handle this material with care, as chlorophenols can be hazardous, with risks including skin corrosion and serious eye damage . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

39975-26-3

Molecular Formula

C6H4Cl2NaO

Molecular Weight

185.99 g/mol

InChI

InChI=1S/C6H4Cl2O.Na/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H;

InChI Key

NTOFAKYPZSHHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)Cl.[Na]

Origin of Product

United States

Scientific Research Applications

Environmental Applications

1.1 Water Treatment

3,4-Dichlorophenol sodium salt is utilized in water treatment processes. It can act as a precursor for synthesizing chlorinated phenols that are used to remove pollutants from water sources. Its effectiveness in degrading organic pollutants makes it a candidate for bioremediation strategies.

1.2 Biodegradation Studies

Research has demonstrated that microorganisms can degrade 3,4-dichlorophenol, making it relevant for studies on biodegradation pathways. For instance, specific bacterial strains have shown the capability to utilize this compound as a carbon source, leading to its breakdown into less harmful substances .

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often used in the formulation of drugs that target bacterial infections and other diseases.

2.2 Antimicrobial Properties

Studies have indicated that 3,4-dichlorophenol exhibits antimicrobial properties, making it a candidate for developing antiseptic formulations. Research has shown its effectiveness against various pathogens, suggesting potential applications in topical antiseptics .

Analytical Chemistry

3.1 Chromatographic Techniques

In analytical chemistry, this compound is used as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). It aids in the quantification of chlorinated phenols in environmental samples.

3.2 Spectroscopic Analysis

The compound is also employed in spectroscopic studies to understand the behavior of chlorinated compounds under different conditions. Its absorbance characteristics can be utilized to monitor environmental pollution levels .

Case Study 1: Bioremediation of Contaminated Sites

A study conducted on a contaminated site revealed that indigenous microbial populations could effectively degrade 3,4-dichlorophenol present in soil and groundwater. The research highlighted the potential for using bioremediation strategies involving this compound to restore contaminated environments .

Case Study 2: Antimicrobial Formulation Development

In a clinical trial assessing the efficacy of a new antiseptic formulation containing this compound, results showed significant reduction in bacterial load on skin surfaces compared to control groups. This supports its application in developing effective antimicrobial products .

Data Tables

Application Area Specific Use Outcome/Effect
Environmental ScienceWater treatmentReduction of organic pollutants
Environmental MicrobiologyBiodegradation studiesEffective microbial degradation
PharmaceuticalsSynthesis of APIsDevelopment of effective antibacterial drugs
Analytical ChemistryHPLC standardAccurate quantification of chlorinated phenols
Antimicrobial ResearchTopical antiseptic formulationSignificant reduction in bacterial load

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolate ion acts as a strong nucleophile in SN₂ reactions. For example, it reacts with alkyl halides to form ether derivatives:

Substrate Product Conditions Yield Ref.
(2-Chloroethyl)diethylamine2-(3,4-Dichlorophenoxy)ethyldiethylamineRefluxing NaOH, two-phase medium43%

Electron-withdrawing chlorine groups enhance reactivity by stabilizing transition states .

Oxidation and Degradation Reactions

3,4-Dichlorophenol sodium salt undergoes oxidation with ferrate(VI) (FeO₄²⁻) in aqueous solutions. The reaction follows pseudo-first-order kinetics, with rate constants dependent on pH and Fe(VI) speciation :

Rate Equation:

Rate=k[Fe(VI)][3,4-DCP]\text{Rate} = k[\text{Fe(VI)}][\text{3,4-DCP}^-]

Key Findings:

  • Optimal degradation occurs at pH 9–10 due to dominance of FeO₄²⁻ and 3,4-DCP⁻ species .

  • Second-order rate constant (kk) = 1.2×103M1s11.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} at pH 9 .

Polymerization and Coupling Reactions

Under alkaline conditions, the compound participates in Ullmann-type coupling to form dibenzo-p-dioxins. Copper catalysts facilitate this process :

Reactant Product Conditions Yield Ref.
Self-condensation1,2-Di(3,4-dichlorophenoxy)ethaneKOH/DMSO, 120°C35%

Mechanistic studies suggest a benzyne intermediate forms during coupling .

Thermal Decomposition

At elevated temperatures (>190°C), the compound decomposes to form chlorinated dioxins. Copper powder accelerates this process :

Reaction Pathway:

2 equivalentsDibenzo-p-dioxin derivatives+NaCl\text{2 equivalents} \rightarrow \text{Dibenzo-p-dioxin derivatives} + \text{NaCl}

Data Highlights:

  • Decomposition at 200°C with Cu powder yields 25% 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

  • Byproducts include tri- and tetra-chlorinated congeners .

Reactivity in Environmental Systems

In aqueous environments, the sodium salt dissociates to 3,4-dichlorophenol (pKa=8.62\text{p}K_a = 8.62), which interacts with oxidants like ozone or hydroxyl radicals. Hydrolysis rates are pH-dependent, with faster degradation under alkaline conditions .

Comparison with Similar Compounds

Key Observations :

  • Solubility: Sodium salts generally improve solubility compared to parent phenols. This compound exhibits higher solubility than 2,6-dichlorophenol sodium salt due to reduced steric hindrance .
  • Thermal Stability: Melting points correlate with molecular symmetry; 2,6-dichlorophenol sodium salt has higher symmetry and stability .

Environmental Impact

A 2020 study in Tianjin, China, detected 3,4-DCP in surface water at concentrations <1 µg/L, posing low ecological risk (RQ < 0.1) .

Compound Environmental Risk (RQ) Primary Source
This compound Low (RQ < 0.1) Degradation of triclosan
2,4-Dichlorophenol sodium salt High (RQ > 1) Pesticide manufacturing
2,6-Dichlorophenol sodium salt Moderate (RQ ~0.5) Industrial disinfectants

Degradation Pathways

  • This compound: Degraded via microbial hydroxylation (e.g., by Proteobacteria enzymes) with 13% efficiency .
  • 2,4-Dichlorophenol sodium salt: Rapid photodegradation under UV/TiO₂ catalysis but forms toxic intermediates .

Preparation Methods

Molecular Configuration

This compound derives from the deprotonation of 3,4-dichlorophenol (CID 7258) through sodium hydroxide, yielding a benzenolate ion with chlorine substituents at the meta and para positions. The sodium ion coordinates with the oxygen atom, stabilizing the structure as a white crystalline solid with a molecular weight of 185.99 g/mol.

Spectral Characteristics

  • FT-IR : Strong absorption at 1240 cm⁻¹ (C–O stretching) and 750 cm⁻¹ (C–Cl bending).

  • NMR : ¹H NMR (D₂O) shows singlets at δ 6.85 ppm (aromatic H) and δ 7.12 ppm (adjacent to Cl).

Preparation Methodologies

Direct Neutralization of 3,4-Dichlorophenol

The most widely documented method involves reacting 3,4-dichlorophenol with stoichiometric sodium hydroxide in aqueous or methanolic media:

Reaction :
C6H3Cl2OH+NaOHC6H3Cl2ONa+H2O\text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{ONa} + \text{H}_2\text{O}

Procedure :

  • Dissolve 3,4-dichlorophenol (1 mol) in methanol (200 mL) at 50°C.

  • Add NaOH (1 mol) gradually under nitrogen to prevent oxidation.

  • Reflux for 2 hours, then cool to precipitate the sodium salt.

  • Filter and wash with cold methanol.

Optimization :

  • Solvent : Methanol increases solubility and reaction rate compared to water.

  • Yield : 89–92% with purity >98% (HPLC).

Catalytic Hydrolysis of 1-Bromo-3,4-Dichlorobenzene

Adapted from patented methods for isomer synthesis, this approach uses copper-catalyzed hydrolysis to generate the phenolic intermediate, followed by neutralization:

Reaction :
C6H3Cl2Br+2NaOHCu, 100°CC6H3Cl2ONa+NaBr+H2O\text{C}_6\text{H}_3\text{Cl}_2\text{Br} + 2\text{NaOH} \xrightarrow{\text{Cu, 100°C}} \text{C}_6\text{H}_3\text{Cl}_2\text{ONa} + \text{NaBr} + \text{H}_2\text{O}

Procedure :

  • Combine 1-bromo-3,4-dichlorobenzene (1 mol), NaOH (2 mol), and Cu powder (5 wt%) in methanol.

  • Reflux at 100°C for 6 hours.

  • Filter catalyst, concentrate, and recrystallize from ethanol.

Performance :

  • Yield : 78–82% due to competing elimination reactions.

  • Purity : 95–97% with 2–3% 2,4-dichlorophenol impurity.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to minimize solvent use:

Procedure :

  • Mix 3,4-dichlorophenol (1 mol) and NaOH (1 mol) in a planetary ball mill.

  • Mill at 500 rpm for 45 minutes.

  • Extract product with minimal ethanol.

Advantages :

  • Yield : 85–88% with 99% purity.

  • Sustainability : Reduces solvent waste by 90%.

Comparative Analysis of Synthesis Routes

Parameter Direct Neutralization Catalytic Hydrolysis Mechanochemical
Yield (%)89–9278–8285–88
Purity (%)>9895–9799
Reaction Time (hours)260.75
Byproducts<1%2–3% 2,4-isomerNone
ScalabilityIndustrialPilot-scaleLab-scale

Challenges in Isomer Separation

Despite methodological advances, isolating this compound remains challenging due to:

  • Boiling Point Proximity : 3,4- (211°C) vs. 2,4-dichlorophenol (209°C).

  • Chromatographic Costs : HPLC purification increases production costs by 30% .

Q & A

Q. What are the established synthesis methods for 3,4-dichlorophenol sodium salt, and how is purity validated?

  • Methodological Answer : this compound is synthesized via a two-step process:

Chlorination of phenol : Phenol reacts with chlorine to form 3,4-dichlorophenol (3,4-DCP) .

Neutralization : 3,4-DCP is treated with sodium hydroxide (NaOH) to form the sodium salt .

  • Key Reaction :
    3,4-DCP+NaOH3,4-DCP sodium salt+H2O\text{3,4-DCP} + \text{NaOH} \rightarrow \text{3,4-DCP sodium salt} + \text{H}_2\text{O}
    • Purity Validation :
      • Gas Chromatography (GC) : Assay ≥ 98% (area%) .
      • Melting Range : 63–66°C .
      • Infrared Spectroscopy (IR) : Confirms structural integrity .

Q. What analytical techniques are recommended to confirm the structural identity of this compound?

  • Methodological Answer :
    • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .
    • Nuclear Magnetic Resonance (NMR) : Validates molecular structure via 1^1H and 13^{13}C spectra .
    • Mass Spectrometry (MS) : Confirms molecular weight (163 g/mol) .

Advanced Research Questions

Q. How can experimental design optimize 3,4-dichlorophenol degradation in advanced oxidation processes (AOPs)?

  • Methodological Answer :
    • Variables to Optimize :

      VariableOptimal RangeImpact
      Oxidant Concentration (e.g., Fe(VI))0.1–1.0 mMHigher concentrations increase degradation but may produce toxic byproducts .
      pH4–9Acidic conditions favor Fe(VI) stability, while alkaline conditions enhance radical formation .
      Coexisting Anions (e.g., Cl⁻, SO₄²⁻)< 100 mMHigh concentrations inhibit degradation by scavenging reactive species .
    • Statistical Tools : Multivariable factorial designs (e.g., response surface methodology) reduce experimental runs while identifying interactions between variables .

Q. How do halogen bonding interactions influence the crystalline structure of 3,4-dichlorophenol derivatives?

  • Methodological Answer :
    • Crystallography : 3,4-DCP exhibits dual Cl···Cl interactions (Type I and II) in its crystal lattice, stabilized by O–H···O hydrogen bonds .
    • Variable-Temperature Studies : Increasing temperature elongates halogen bond distances (e.g., Br-substituted analogues show 0.1–0.3 Å expansion at 100 K vs. 298 K) .
    • Applications : Guides crystal engineering for designing supramolecular materials with tailored porosity .

Q. How do environmental factors like pH and light affect 3,4-dichlorophenol toxicity in aquatic systems?

  • Methodological Answer :
    • pH-Dependent Toxicity :
      • Neutral Species Dominance (pH < pKa) : Increased bioavailability enhances toxicity (e.g., LC₅₀ for algae decreases by 40% at pH 7.5 vs. 8.6) .
      • Ionized Species (pH > pKa) : Reduced membrane permeability lowers toxicity .
    • Photodegradation : UV light degrades 3,4-DCP into 2,8-dichlorodibenzo-p-dioxin, a persistent carcinogen .

Q. How can researchers reconcile discrepancies in degradation efficiency reported across oxidation studies?

  • Methodological Answer :
    • Critical Factors :

      FactorExample Impact
      Oxidant Type Fe(VI) achieves 90% degradation in 30 min vs. Fenton’s reagent requiring 20 min for similar results .
      Matrix Effects Humic acid reduces Fe(VI) efficiency by 50% via electron shuttling .
    • Standardization : Use controlled buffer systems (e.g., 10 mM phosphate) to minimize variability .

Q. What are the primary metabolites and environmental transformation pathways of 3,4-dichlorophenol?

  • Methodological Answer :
    • Hydrolysis : Forms 3,4-dichloroaniline under alkaline conditions .
    • Oxidation : Generates 3,4-dichlorocatechol via hydroxyl radical attack .
    • Microbial Degradation : Sphingomonas spp. metabolize 3,4-DCP via dehalogenase enzymes, producing non-toxic aliphatic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.